Disodium 4,4'-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate)
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Overview
Description
Disodium 4,4’-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its azo groups, pyrazole rings, and sulphonate groups, which contribute to its chemical reactivity and utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate) involves multiple steps, including the formation of azo bonds and the incorporation of sulphonate groups. The process typically begins with the diazotization of aromatic amines, followed by coupling reactions with phenolic compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and pH levels .
Major Products Formed
Scientific Research Applications
Disodium 4,4’-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Disodium 4,4’-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate) involves its interaction with molecular targets such as enzymes and receptors. The azo groups and sulphonate moieties play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. The compound’s effects are mediated through its ability to alter cellular processes, leading to various physiological outcomes .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate) shares similarities with other azo compounds, such as Disodium 4,4’-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate) and Disodium 4,4’-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate) .
Uniqueness
What sets Disodium 4,4’-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate) apart is its specific structural configuration, which imparts unique chemical reactivity and biological activity. The presence of multiple functional groups allows for diverse interactions with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
6548-24-9 |
---|---|
Molecular Formula |
C41H32Cl2N8Na2O8S2 |
Molecular Weight |
945.8 g/mol |
IUPAC Name |
disodium;3-chloro-4-[4-[[4-[[4-[[1-(2-chloro-6-methyl-4-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C41H34Cl2N8O8S2.2Na/c1-22-18-31(60(54,55)56)20-33(42)38(22)50-40(52)36(24(3)48-50)46-44-29-14-10-27(11-15-29)35(26-8-6-5-7-9-26)28-12-16-30(17-13-28)45-47-37-25(4)49-51(41(37)53)39-23(2)19-32(21-34(39)43)61(57,58)59;;/h5-21,35-37H,1-4H3,(H,54,55,56)(H,57,58,59);;/q;2*+1/p-2 |
InChI Key |
COZSRKYXXRGOIH-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC(=C1N2C(=O)C(C(=N2)C)N=NC3=CC=C(C=C3)C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6C(=NN(C6=O)C7=C(C=C(C=C7C)S(=O)(=O)[O-])Cl)C)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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